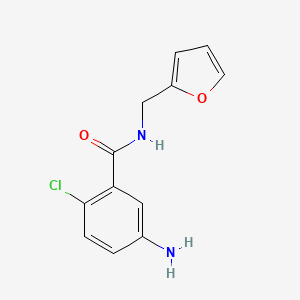
5-Amino-2-chloro-N-(2-furylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of TKS159 and its optical isomers was achieved using optically active 4-amino-1-ethyl-2-hydroxymethylpyrrolidine di-p-toluenesulfonate, which was prepared from commercially available trans-4-hydroxy-L-proline. The absolute configurations of the isomers were determined spectroscopically. This synthesis pathway highlights the importance of stereochemistry in the pharmacological activity of the benzamide derivatives, as the (2S,4S) isomer was found to be the most potent .
Molecular Structure Analysis
Two polymorphs of TKS159, forms alpha and beta, were characterized using X-ray powder diffractometry, which provided distinct diffraction patterns for each form. The molecular structure analysis was further supported by infrared spectroscopy and 13C-NMR spectroscopy, both in solution and solid phases. These techniques allowed for the identification of different absorption bands corresponding to various functional groups within the molecule .
Chemical Reactions Analysis
The chemical behavior of the polymorphs was studied through thermal analysis. Form beta exhibited characteristic endo- and exothermic peaks due to a partial melting-induced phase transition to form alpha, followed by an endothermic peak due to fusion. Form alpha displayed only a single endothermic peak due to fusion, indicating a simpler thermal profile. These findings suggest that the polymorphs of TKS159 undergo distinct phase transitions and melting points, which could influence their stability and solubility .
Physical and Chemical Properties Analysis
The physical and chemical properties of TKS159 were deduced from its thermal behavior and spectroscopic data. Thermal analysis revealed that form alpha is thermodynamically more stable than form beta. The spectroscopic data provided insights into the vibrational frequencies of the molecule's functional groups, such as N-H and O-H stretching, N-H bending, and C=O stretching vibrations. These properties are crucial for understanding the compound's interactions in biological systems and its potential as a pharmaceutical agent .
Scientific Research Applications
Pharmacological Properties and Clinical Uses
Metoclopramide , a related benzamide derivative, is utilized in treating gastro-intestinal disorders and exhibits effects on the motility of the gastro-intestinal tract, including improved resting tone of the oesophageal sphincter and accelerated gastric emptying. It also shows effectiveness in preventing apomorphine-induced vomiting in man, suggesting its anti-emetic effects might be mediated through central dopaminergic antagonism (Pinder et al., 2012).
Imidazole Derivatives with antitumor activity are reviewed for their structures and biological properties, indicating a pursuit for new antitumor drugs and compounds with various biological effects. This research could provide a foundation for exploring the antitumor potential of structurally similar compounds like 5-Amino-2-chloro-N-(2-furylmethyl)benzamide (Iradyan et al., 2009).
Synthesis and Properties of Novel Substituted Thiazolidinones demonstrate the interest in synthesizing and studying the structural and spectroscopic properties of novel compounds for potential biological activities. Such studies underscore the ongoing efforts to understand and develop new compounds with therapeutic potentials (Issac & Tierney, 1996).
properties
IUPAC Name |
5-amino-2-chloro-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c13-11-4-3-8(14)6-10(11)12(16)15-7-9-2-1-5-17-9/h1-6H,7,14H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHWYCBWGULUOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=C(C=CC(=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-chloro-N-(2-furylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

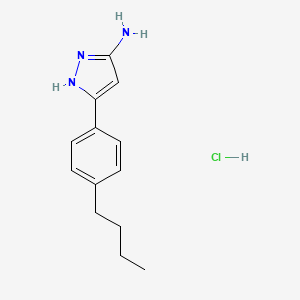
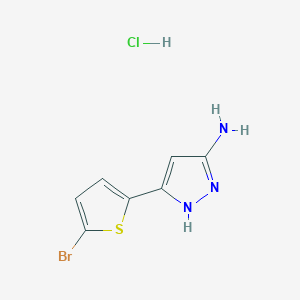
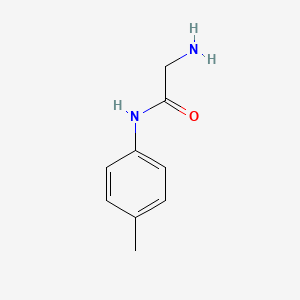
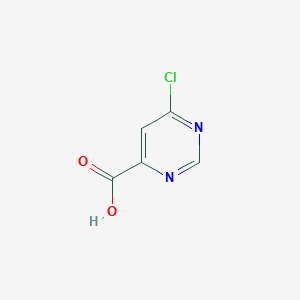

![8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B1286094.png)
![5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine](/img/structure/B1286095.png)
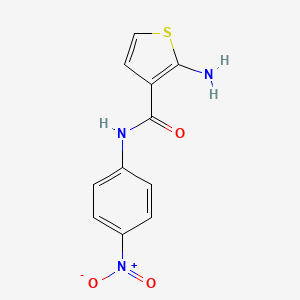
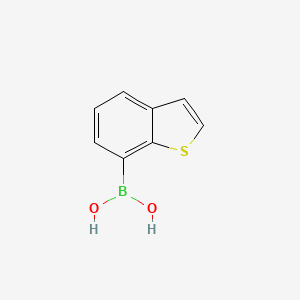
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine](/img/structure/B1286103.png)

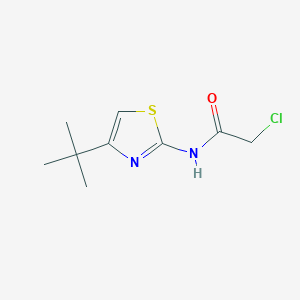
![4-[(chloroacetyl)amino]-N-cyclopentylbenzamide](/img/structure/B1286109.png)
![4-[(chloroacetyl)amino]-N-isopropylbenzamide](/img/structure/B1286111.png)